
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C21H26FN3OS and its molecular weight is 387.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include an indazole moiety and a thioacetamide functional group, which contribute to its biological activity. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C19H24FN3OS. The compound features:
- Indazole Ring : Known for its pharmacological significance.
- Cyclopentyl Group : Enhances lipophilicity and bioavailability.
- Thioacetamide Group : Associated with various biological activities.
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in inflammatory processes. The mechanism is believed to involve:
- Inhibition of Janus Kinases (JAKs) : These kinases are crucial in signaling pathways related to inflammation and immune responses. By inhibiting JAKs, the compound may reduce inflammatory cytokine production.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. This makes it a candidate for treating conditions such as:
- Rheumatoid Arthritis : The compound's ability to inhibit pro-inflammatory cytokines suggests potential use in managing autoimmune disorders.
Analgesic Effects
The compound has also been studied for its analgesic properties. In preclinical models:
- It demonstrated reduced pain responses comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as an alternative analgesic therapy.
Study 1: Efficacy in Animal Models
In a controlled study involving rat models of arthritis, administration of this compound resulted in:
- A significant decrease in joint swelling and pain scores compared to the control group.
Study 2: Cytotoxicity Assessment
Further investigations assessed the cytotoxicity of the compound on various cell lines:
- Results indicated low cytotoxicity levels at therapeutic doses, suggesting a favorable safety profile for potential clinical applications.
Comparative Analysis
Compound Name | Molecular Formula | Biological Activity | Therapeutic Applications |
---|---|---|---|
N-(Cyclopentyl-Indazole-Thioacetamide) | C19H24FN3OS | Anti-inflammatory, analgesic | Rheumatoid arthritis |
Reference NSAID | Varies | Anti-inflammatory | Pain management |
Eigenschaften
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3OS/c22-15-9-11-17(12-10-15)27-14-21(26)23-13-19-18-7-3-4-8-20(18)25(24-19)16-5-1-2-6-16/h9-12,16H,1-8,13-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNPNHIOCOPUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.